"1-Methyl-1-[(4-methylphenyl)methyl]urea" basic properties
"1-Methyl-1-[(4-methylphenyl)methyl]urea" basic properties
An In-depth Technical Guide to the Core Properties of 1-Methyl-1-[(4-methylphenyl)methyl]urea
A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-Methyl-1-[(4-methylphenyl)methyl]urea is not extensively cataloged in current scientific literature. This guide, therefore, presents a predictive analysis of its fundamental properties based on established principles of organic chemistry and data from structurally analogous compounds. All properties and protocols described herein are theoretical and necessitate experimental validation.
Introduction: Unveiling a Novel Urea Derivative
Substituted ureas are a cornerstone in medicinal chemistry, materials science, and agrochemistry, demonstrating a vast array of biological activities and practical applications.[1] Their structural versatility allows for fine-tuning of physicochemical and biological properties. This guide focuses on the predicted characteristics of a lesser-known derivative, 1-Methyl-1-[(4-methylphenyl)methyl]urea.
The structure of this compound incorporates three key moieties: a central urea backbone, an N-methyl group, and an N-(4-methylbenzyl) group. By dissecting the known properties of compounds bearing these individual features, we can construct a scientifically-grounded profile of the target molecule. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar novel urea derivatives.
Predicted Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its synthesis, purification, and application. The following properties for 1-Methyl-1-[(4-methylphenyl)methyl]urea are predicted based on its constituent parts.
| Property | Predicted Value / Characteristic | Rationale and Comparative Data |
| Molecular Formula | C10H14N2O | Based on the proposed chemical structure. |
| Molecular Weight | 178.23 g/mol | Calculated from the molecular formula. |
| IUPAC Name | 1-methyl-1-(4-methylbenzyl)urea | Following standard IUPAC nomenclature rules. |
| CAS Number | Not available | The compound is not currently indexed in the CAS registry. For reference, the CAS number for the related compound N-benzylurea is 538-32-9.[2] |
| Appearance | White to off-white crystalline solid | A common physical state for many substituted ureas. |
| Melting Point | 135-145 °C (estimated) | N-benzylurea has a melting point of 143-146 °C. The addition of methyl groups may slightly alter this range. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, methanol, and ethanol. | The benzyl and methyl groups increase hydrophobicity compared to unsubstituted urea. N-benzylurea has a water solubility of 17 g/L. |
| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 (estimated) | The presence of the aromatic ring and alkyl groups suggests a moderate lipophilicity. |
Proposed Synthesis and Characterization
The synthesis of unsymmetrical ureas can be achieved through several established methods. A highly efficient and common approach involves the reaction of an isocyanate with an amine.[3][4]
Proposed Synthetic Protocol
A plausible and high-yielding route to synthesize 1-Methyl-1-[(4-methylphenyl)methyl]urea is through the reaction of 4-methylbenzyl isocyanate with N-methylamine.
Materials:
-
4-methylbenzyl isocyanate
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N-methylamine (e.g., 40% solution in water or as a gas)
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Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Standard laboratory glassware
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Magnetic stirrer
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzyl isocyanate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-methylamine (1.1 equivalents) to the stirred solution. The reaction is typically exothermic.
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 1-Methyl-1-[(4-methylphenyl)methyl]urea.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of 1-Methyl-1-[(4-methylphenyl)methyl]urea.
Spectroscopic Characterization (Predicted)
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods would be employed. Below are the predicted key signals based on the structure of 1-Methyl-1-[(4-methylphenyl)methyl]urea and data from similar compounds.[5][6][7][8]
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet (~2.3 ppm): 3 protons from the methyl group on the benzyl ring.- Singlet (~2.8-3.0 ppm): 3 protons from the N-methyl group.- Singlet (~4.3-4.5 ppm): 2 protons from the benzylic methylene (-CH2-) group.- Broad singlet (~5.5-6.5 ppm): 2 protons from the -NH2 group.- Two doublets (~7.1-7.3 ppm): 4 aromatic protons from the 4-methylphenyl ring. |
| ¹³C NMR | - ~21 ppm: Carbon of the methyl group on the benzyl ring.- ~30-35 ppm: Carbon of the N-methyl group.- ~50-55 ppm: Carbon of the benzylic methylene (-CH2-) group.- ~128-138 ppm: Aromatic carbons.- ~155-160 ppm: Carbonyl carbon of the urea group.[9] |
| IR Spectroscopy | - ~3400-3200 cm⁻¹: N-H stretching vibrations.- ~2950-2850 cm⁻¹: C-H stretching vibrations.- ~1640-1660 cm⁻¹: C=O stretching vibration (Amide I band).- ~1550-1570 cm⁻¹: N-H bending vibration (Amide II band). |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): m/z = 178.23 |
Inferred Biological Activity and Potential Applications
The broad biological activity of urea derivatives suggests that 1-Methyl-1-[(4-methylphenyl)methyl]urea could be a candidate for various biological screenings.[1][10]
Potential Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of substituted urea compounds.[10][11][12] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in microorganisms. The introduction of alkyl and aryl groups to the urea scaffold has been shown to enhance antibacterial effects.[13]
Proposed Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
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Preparation of Stock Solution: Prepare a stock solution of 1-Methyl-1-[(4-methylphenyl)methyl]urea in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of Antimicrobial Screening Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
While direct experimental data for 1-Methyl-1-[(4-methylphenyl)methyl]urea is scarce, a robust predictive profile can be constructed based on the well-documented chemistry of its structural analogs. This guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is straightforward and relies on established chemical principles. The predicted physicochemical and spectroscopic data offer clear targets for experimental verification. Furthermore, the established antimicrobial potential of the broader urea class of compounds strongly suggests that 1-Methyl-1-[(4-methylphenyl)methyl]urea is a promising candidate for antimicrobial drug discovery programs. It is our hope that this in-depth predictive analysis will stimulate further research and experimental validation of this novel compound.
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New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. [Link]
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